![molecular formula C15H20FNO2 B4770949 N-cyclopentyl-2-(2-fluorophenoxy)butanamide](/img/structure/B4770949.png)
N-cyclopentyl-2-(2-fluorophenoxy)butanamide
Overview
Description
N-cyclopentyl-2-(2-fluorophenoxy)butanamide, also known as CPP-109, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. CPP-109 is a derivative of vigabatrin, a medication used to treat epilepsy, and is a potent inhibitor of the enzyme GABA-transaminase. In
Mechanism of Action
N-cyclopentyl-2-(2-fluorophenoxy)butanamide works by inhibiting the enzyme GABA-transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-2-(2-fluorophenoxy)butanamide increases the levels of GABA in the brain, which can have a calming effect and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(2-fluorophenoxy)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to increasing GABA levels in the brain, N-cyclopentyl-2-(2-fluorophenoxy)butanamide has been shown to reduce dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. N-cyclopentyl-2-(2-fluorophenoxy)butanamide has also been shown to decrease glutamate levels in the brain, which can have a neuroprotective effect.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-(2-fluorophenoxy)butanamide has several advantages for lab experiments, including its potency and selectivity for GABA-transaminase. However, N-cyclopentyl-2-(2-fluorophenoxy)butanamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
Future Directions
For N-cyclopentyl-2-(2-fluorophenoxy)butanamide research include the development of more potent and selective inhibitors, combination therapies for addiction, and exploration of its potential therapeutic applications for other conditions.
Scientific Research Applications
N-cyclopentyl-2-(2-fluorophenoxy)butanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction. Preclinical studies have shown that N-cyclopentyl-2-(2-fluorophenoxy)butanamide can reduce drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol. N-cyclopentyl-2-(2-fluorophenoxy)butanamide has also been shown to enhance extinction learning, which is the process by which individuals learn to overcome conditioned responses to drug cues.
properties
IUPAC Name |
N-cyclopentyl-2-(2-fluorophenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-2-13(15(18)17-11-7-3-4-8-11)19-14-10-6-5-9-12(14)16/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDKLJPTEBFERG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCC1)OC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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